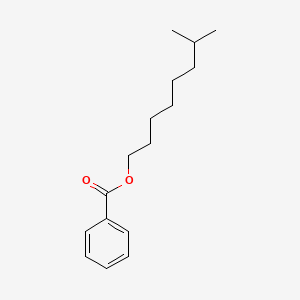

Isononyl Benzoate

Cat. No. B8296822

Key on ui cas rn:

670241-72-2

M. Wt: 248.36 g/mol

InChI Key: BBVARVTURNYWGV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07323588B2

Procedure details

976 g of benzoic acid (8 mol), 1728 g of isononanol from OXENO Olefinchemie GmbH (12 mol), and 0.59 g of butyl titanate (0.06%, based on the amount of acid) are weighed into a four liter distillation flask on top of which a water separator and reflux condenser have been attached, and which has a sampling port and thermometer, and are heated to boiling under nitrogen. The water of reaction produced during the esterification process was removed sequentially. Once the acid value fell below 0.1 mg KOH/g (after about 3 hours), the mixture was first cooled below 60° C., and a 20 cm multifill column was placed on the apparatus. The pressure was then reduced to 2 mbar, and excess alcohol was first distilled off (about 120° C.). After removal of an intermediate fraction at up to 140° C. it was possible to distill over the isononyl benzoate within a range of 142 to 147° C. (at 2 mbar) measured at the head of the column. Purity >99.7% was determined by gas chromatography.

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:10](O)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:18])[CH3:17].CC(C(O)=O)C1C=CC(CC2C(=O)CCC2)=CC=1>CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4]>[C:1]([O:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:18])[CH3:17])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4.5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

976 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

1728 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCC(C)C)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

0.59 g

|

|

Type

|

catalyst

|

|

Smiles

|

CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

are weighed into a four liter distillation flask on top of which a water separator

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

are heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The water of reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

produced during the esterification process

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed sequentially

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(after about 3 hours)

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was first cooled below 60° C.

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was first distilled off (about 120° C.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After removal of an intermediate fraction at up to 140° C. it

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

to distill over the isononyl benzoate within a range of 142 to 147° C. (at 2 mbar)

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)OCCCCCCC(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |